1H-Imidazole-1-acetic acid, 4-amino-, methyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-aminoimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)3-9-2-5(7)8-4-9/h2,4H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHBIULAPFQHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472752 | |
| Record name | 1H-IMIDAZOLE-1-ACETIC ACID, 4-AMINO-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688041-31-8 | |
| Record name | 1H-IMIDAZOLE-1-ACETIC ACID, 4-AMINO-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of 1h Imidazole 1 Acetic Acid, 4 Amino , Methyl Ester Within Contemporary Chemical Research
Historical Trajectory and Evolution of Imidazole (B134444) Chemistry in Academia
The journey of imidazole chemistry began in the 19th century. The parent compound, imidazole, was first synthesized by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia, which initially earned it the name "glyoxaline". guidechem.com Although various derivatives were discovered in the 1840s, Debus's synthesis marked a pivotal moment, opening the door for systematic academic inquiry into this class of compounds. guidechem.com
Early research focused on understanding the fundamental properties of the imidazole ring. Its aromatic nature, conferred by a planar five-membered ring with six π-electrons, grants it significant stability. Furthermore, its amphoteric character, meaning it can act as both a weak acid and a weak base, makes it highly versatile in chemical reactions. Over the decades, the academic exploration of imidazole chemistry has expanded dramatically, with researchers developing a multitude of synthetic methods beyond the original Debus synthesis. These include the Radiszewski synthesis, the Wallach synthesis, and more modern techniques like microwave-assisted reactions and the van Leusen imidazole synthesis, which allow for the creation of complex, multi-substituted imidazole derivatives with high efficiency and regioselectivity. This evolution in synthetic methodology has been a direct driver of the expanding applications of imidazoles in various scientific fields.
Significance of the Imidazole Heterocycle as a Core Scaffold in Organic Synthesis and Material Science
The imidazole ring is not merely an academic curiosity; it is a "privileged scaffold" in medicinal chemistry and a vital building block in materials science. Its significance stems from its unique structural and electronic properties. The two nitrogen atoms in the ring can participate in hydrogen bonding and coordinate with metal ions, which is crucial for biological activity and the development of advanced materials.
In organic synthesis and medicinal chemistry , the imidazole nucleus is a component of numerous essential biological molecules, including the amino acid histidine, the neurotransmitter histamine, and purines like guanine (B1146940) and adenosine, which are fundamental to DNA and RNA. This natural prevalence has inspired chemists to incorporate the imidazole scaffold into a vast array of synthetic drugs. The electron-rich nature of the ring allows it to bind readily to various enzymes and receptors, leading to a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
In material science , imidazole derivatives are used to create ionic liquids, which are salts that are liquid at low temperatures and have applications as environmentally friendly solvents and electrolytes. They also serve as corrosion inhibitors, forming protective films on metal surfaces, and are used as ligands to prepare catalysts for various metal-mediated reactions, such as olefin metathesis. The ability of the imidazole ring to form stable complexes with metal ions is also leveraged in the development of electronic materials.
Positioning of 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester as a Subject for Advanced Chemical Inquiry
Within this rich chemical context, This compound emerges as a molecule of significant interest for further research. While specific, in-depth academic studies on this exact compound are not extensively documented in publicly available literature, its structure suggests considerable potential for advanced chemical inquiry.
The compound's structure combines three key functional features on the imidazole core:
An N-acetic acid methyl ester group at the 1-position.
An amino group at the 4-position.
The foundational imidazole heterocycle .
This combination of functionalities makes it a versatile building block. The acetic acid ester moiety provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation reactions. The amino group is a key pharmacophore and can be diazotized or acylated to introduce further diversity. The strategic placement of these substituents on the imidazole ring creates a unique electronic and steric environment, which could be exploited in the design of novel bioactive molecules or functional materials.
Below is a table summarizing the basic physicochemical properties of this compound, which serve as a starting point for any advanced investigation.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 688041-31-8 |
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| Calculated Density | 1.34 g/cm³ |
The lack of extensive literature on this compound itself presents an opportunity for novel research. Its synthesis and characterization, followed by the exploration of its reactivity and potential applications, represent a fertile ground for academic and industrial chemists to contribute new knowledge to the ever-expanding field of imidazole chemistry.
Strategic Approaches to the Synthesis of 1h Imidazole 1 Acetic Acid, 4 Amino , Methyl Ester
Retrosynthetic Analysis and Precursor Design for the 4-Aminoimidazole-1-acetic Acid Core
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.gov For the target molecule, methyl 4-amino-1H-imidazole-1-acetate, several logical disconnections can be proposed to identify key precursors.
The primary disconnections are:
C-N Bond Disconnection of the Acetic Acid Side Chain: The bond between the N-1 of the imidazole (B134444) ring and the acetic acid moiety is a prime candidate for disconnection. This retrosynthetic step, representing an N-alkylation reaction, leads to two key precursors: a 4-amino-1H-imidazole core and an appropriate two-carbon electrophile, such as methyl chloroacetate .
C-N Bond Disconnection of the Amino Group: The C4-amino bond can be disconnected, suggesting the introduction of the amino group onto a pre-existing imidazole-1-acetic acid scaffold. This could be achieved through a nitration reaction followed by reduction, a common strategy for aromatic systems. This path identifies methyl 1H-imidazole-1-acetate-4-nitrate as a key intermediate.
Imidazole Ring Disconnection: A more fundamental approach is to break down the imidazole ring itself. Based on common imidazole syntheses, the ring can be retrosynthetically disassembled into simpler acyclic components. For instance, the Debus-Radziszewski synthesis approach would suggest precursors like a glyoxal (B1671930) derivative, an aldehyde, and an ammonia source. wikipedia.org To incorporate the required functional groups, precursors such as aminomalononitrile or other suitably functionalized three-carbon units could be envisioned.
Based on this analysis, the most straightforward synthetic strategy would likely involve the construction or acquisition of a 4-aminoimidazole (B130580) core, followed by N-alkylation with methyl chloroacetate. This approach avoids potential complications with functional group compatibility that might arise from late-stage introduction of the amino group.
Classical and Modern Methodologies for Imidazole Ring Construction and Functionalization
The synthesis of the target molecule hinges on three key transformations: the N-alkylation of the imidazole ring, the introduction of the 4-amino group, and the formation of the methyl ester.
The N-alkylation of imidazoles is a well-established and widely used reaction for the synthesis of a variety of derivatives. rsc.org The reaction typically proceeds via an SN2 mechanism, where the nucleophilic N-1 of the imidazole ring attacks an alkyl halide or other suitable electrophile. researchgate.net For the synthesis of the target molecule, this involves the reaction of a 4-substituted imidazole with a haloacetic acid ester.
Numerous protocols exist, often varying in the choice of base, solvent, and electrophile. A common and practical method involves reacting the imidazole precursor with an alkyl chloroacetate, such as tert-butyl chloroacetate or methyl chloroacetate, in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent. researchgate.net Solvent-free conditions have also been developed, aligning with the principles of green chemistry.
Below is a table summarizing various conditions reported for the N-alkylation of imidazole to produce imidazole-1-acetic acid esters.
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |
| Imidazole | tert-butyl chloroacetate | K2CO3 | Ethyl Acetate (B1210297) | Reflux, 10h | High | researchgate.net |
| Imidazole | methyl chloroacetate | K2CO3 / KI | Dichloromethane | Not specified | High | |
| Imidazole | tert-butyl chloroacetate | K2CO3 | Solvent-free | Not specified | Good | |
| Imidazole | benzyl chloroacetate | K2CO3 | DMF | Room Temp, 24h | Good |
This table is representative of common N-alkylation conditions and can be adapted for a 4-aminoimidazole substrate.
Directly introducing an amino group at the C4 position of an unsubstituted imidazole ring is challenging. Therefore, the most effective strategies involve constructing the imidazole ring from precursors that already contain the necessary nitrogen functionality.
One established route to 4(or 5)-aminoimidazoles is the Shaw synthesis, which can utilize precursors like aminomalononitrile. thieme-connect.com Another versatile approach involves the multi-component condensation of starting materials that lead to the desired substitution pattern. For example, a two-step cyclo-condensation reaction involving aryl amines, carbonitriles, and ethyl bromopyruvate has been used to generate 4-amino-1,2,5-tetrasubstituted imidazoles. wvu.edu The chemistry of 5-aminoimidazoles, which are often more synthetically accessible, has been explored, and these compounds can serve as valuable synthons for various biologically active molecules. organic-chemistry.org These methods highlight a key synthetic principle: it is often more efficient to build the desired substitution pattern into the heterocyclic core during its formation rather than through post-modification.
There are two primary strategies for the formation of the methyl ester in the target molecule.
Direct Alkylation with an Ester-Containing Reagent: As outlined in the retrosynthetic analysis (Section 2.1) and N-alkylation protocols (Section 2.2.1), the most convergent approach is to use an alkylating agent that already contains the methyl ester functionality, namely methyl chloroacetate . This single step simultaneously installs the entire acetic acid methyl ester side chain onto the imidazole nitrogen.
Esterification of a Carboxylic Acid Precursor: An alternative, though less direct, route involves first alkylating the 4-aminoimidazole with chloroacetic acid to form 4-amino-1H-imidazole-1-acetic acid . This intermediate would then undergo esterification. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.commdpi.com The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the alcohol (methanol) or by removing the water that is formed. mdpi.comorganic-chemistry.org
The mechanism involves protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final methyl ester. organic-chemistry.org
Multi-Component Reactions (MCRs) for Diversified Imidazole Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are powerful tools in heterocyclic chemistry. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.
Several MCRs are available for the synthesis of the imidazole core. The most historically significant is the Debus–Radziszewski imidazole synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. nih.gov By modifying the components, a wide range of substituted imidazoles can be produced. For example, replacing ammonia with a primary amine leads to N-1 substituted imidazoles. While this specific MCR may not directly yield the 4-amino substitution pattern of the target molecule, other MCRs have been developed for this purpose. Modern MCR strategies can be designed to construct highly functionalized imidazoles, including those with amino substituents, by carefully selecting the building blocks. wvu.edu
| MCR Type | Components | Product Type | Reference |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | nih.gov |
| Four-Component | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | |
| Van Leusen | TosMIC, Aldimine | 1,4- or 1,5-Disubstituted Imidazoles |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles.
Key green approaches applicable to the synthesis of methyl 4-amino-1H-imidazole-1-acetate include:
Use of Benign Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids.
Catalysis: Employing non-toxic, biodegradable catalysts. For example, studies have shown that acidic fruit juices, like lemon juice, can act as effective biocatalysts for the three-component synthesis of triaryl-imidazoles.
Solvent-Free Reactions: Conducting reactions without a solvent medium reduces waste and simplifies purification. The N-alkylation of imidazole has been successfully performed under solvent-free conditions, offering a more environmentally friendly route to the key intermediate.
Alternative Energy Sources: Using microwave or ultrasound irradiation can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. These techniques have been successfully applied to various imidazole syntheses.
By integrating these green chemistry principles, the synthesis of 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester can be made more sustainable, cost-effective, and environmentally responsible.
Solvent-Free and Catalytic Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Solvent-free and catalytic approaches are at the forefront of these efforts, aiming to reduce waste, energy consumption, and the use of hazardous materials.
The N-alkylation of imidazoles is a well-established transformation that can be significantly improved through the use of catalysts. In the context of synthesizing the precursor, 1H-Imidazole-1-acetic acid, 4-nitro-, methyl ester, a catalytic approach offers high regioselectivity and efficiency. The reaction typically involves the deprotonation of 4-nitro-1H-imidazole with a base, followed by nucleophilic attack on a methyl haloacetate.
A variety of bases and solvent systems can be employed for this reaction. For instance, the use of potassium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) has been reported for the N-alkylation of similar nitroimidazole systems. Phase-transfer catalysts have also been shown to be effective in facilitating the N-alkylation of hindered imidazoles under mild, room temperature conditions. While a completely solvent-free approach for the direct synthesis of this compound has not been extensively detailed in the literature, solvent-free methods for the synthesis of other substituted imidazoles are known, often utilizing microwave irradiation to promote the reaction.
The second step, the reduction of the nitro group, is commonly achieved through catalytic hydrogenation. This method is highly efficient and selective, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This catalytic reduction is generally clean, with the primary byproduct being water, and the catalyst can often be recovered and reused. The reaction is compatible with the ester functional group present in the molecule.
Below is a data table summarizing a representative catalytic approach for the two-step synthesis.
| Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 1. N-Alkylation | 4-nitro-1H-imidazole, Methyl bromoacetate | Potassium carbonate (K2CO3) | Acetonitrile | Heating to 60°C | 1H-Imidazole-1-acetic acid, 4-nitro-, methyl ester | Good to high |
| 2. Nitro Reduction | 1H-Imidazole-1-acetic acid, 4-nitro-, methyl ester | 10% Palladium on carbon (Pd/C), Hydrogen gas (H2) | Methanol | Room temperature, atmospheric pressure | This compound | High |
Chemoenzymatic Transformations
Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis, offers a powerful strategy for the production of complex molecules. For the synthesis of this compound, a relevant chemoenzymatic transformation is the reduction of the nitro group in the intermediate, 1H-Imidazole-1-acetic acid, 4-nitro-, methyl ester.
Nitroreductases are a class of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amines. nih.govmdpi.com These enzymes are found in various microorganisms and have been explored for their synthetic utility due to their high selectivity and ability to operate under mild reaction conditions (aqueous solvent, room temperature, and neutral pH). The reduction of the nitro group by a nitroreductase typically requires a cofactor such as NADH or NADPH. mdpi.com
The application of a nitroreductase for the synthesis of this compound would involve the enzymatic reduction of the 4-nitro precursor. This approach could offer several advantages over traditional chemical reduction methods, including:
High Selectivity: Enzymes can selectively reduce the nitro group without affecting other functional groups in the molecule, such as the methyl ester.
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffers at or near room temperature, which reduces energy consumption and the need for harsh reagents.
Environmental Benefits: The use of water as a solvent and a biodegradable catalyst (the enzyme) makes this a greener synthetic route.
While the specific use of a nitroreductase for the synthesis of this compound is not extensively documented in dedicated synthetic literature, the well-established activity of these enzymes on a wide range of nitroimidazole compounds suggests its applicability. nih.gov The primary challenge in implementing such a chemoenzymatic step on a preparative scale often lies in the availability and stability of the enzyme, as well as the need for cofactor regeneration systems to make the process economically viable.
The table below outlines the key components of a potential chemoenzymatic reduction step.
| Enzyme Class | Substrate | Cofactor | Reaction Type | Product | Potential Advantages |
|---|---|---|---|---|---|
| Nitroreductase | 1H-Imidazole-1-acetic acid, 4-nitro-, methyl ester | NADH or NADPH | Reduction of nitro group | This compound | High selectivity, mild conditions, environmentally friendly |
Intrinsic Chemical Reactivity and Mechanistic Pathways of 1h Imidazole 1 Acetic Acid, 4 Amino , Methyl Ester
Reactivity Profiles of the Imidazole (B134444) Nitrogen Atoms (N1, N3)
The imidazole ring of the title compound contains two nitrogen atoms with distinct electronic environments and reactivity. The N1 nitrogen is a "pyrrole-like" nitrogen, while the N3 nitrogen is "pyridine-like".
N1 (Pyrrole-like) Nitrogen : In the target molecule, the N1 position is already substituted with a methyl acetate (B1210297) group. This N-alkylation is a common strategy in imidazole chemistry, often achieved by reacting the imidazole heterocycle with an alkyl halide, such as methyl chloroacetate, in the presence of a base. beilstein-journals.orgajgreenchem.com This substitution means the N1 nitrogen has contributed its lone pair of electrons to the aromatic π-system and is no longer nucleophilic or basic. It cannot be further alkylated under typical conditions. The regioselectivity of this initial alkylation on a 4-aminoimidazole (B130580) precursor is influenced by steric and electronic factors; alkylation often occurs at the less sterically hindered nitrogen. otago.ac.nz
N3 (Pyridine-like) Nitrogen : The N3 atom retains its lone pair of electrons in an sp² hybrid orbital, making it the primary site of basicity and nucleophilicity on the imidazole ring. globalresearchonline.net Imidazole itself has a pKaH of about 7.1, making it a relatively strong base compared to other heterocycles like pyridine. nih.gov The N3 nitrogen can be readily protonated by acids to form imidazolium (B1220033) salts. It can also act as a nucleophile, participating in reactions such as alkylation, although this is less common when N1 is already substituted, as it would lead to a positively charged quaternary imidazolium species.
| Nitrogen Atom | Type | Description of Reactivity | Potential Reactions |
|---|---|---|---|
| N1 | Pyrrole-like (Substituted) | Non-basic and non-nucleophilic due to alkylation with the methyl acetate group. The lone pair is part of the aromatic sextet. | Generally unreactive towards further substitution. |
| N3 | Pyridine-like (Unsubstituted) | Basic and nucleophilic. The lone pair is available in an sp² orbital. | Protonation (salt formation), Coordination to metal centers, N-alkylation (to form imidazolium salts). |
Transformations Involving the 4-Amino Group
The 4-amino group is a powerful electron-donating group that significantly influences the reactivity of the imidazole ring. As a primary aromatic amine, it undergoes a variety of characteristic transformations.
The lone pair of electrons on the nitrogen of the 4-amino group makes it a potent nucleophile.
Acylation : The amino group can readily react with acylating agents such as acid chlorides, anhydrides, or other activated carboxylic acid derivatives to form stable amide linkages. google.comnih.gov This reaction is a common method for protecting the amino group or for synthesizing more complex derivatives.
Alkylation : Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination provides a more controlled method for mono-alkylation.
Arylation : The amino group can also participate in N-arylation reactions, typically through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides. beilstein-journals.org
As a primary aromatic amine, the 4-amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. Imidazole-diazonium salts are versatile intermediates that can undergo a range of subsequent derivatization reactions, known as Sandmeyer or related reactions. Although stable at low temperatures, they readily lose dinitrogen gas (N₂) upon warming, allowing for the introduction of various substituents onto the imidazole ring at the C4 position.
| Reagent | Resulting Functional Group | Reaction Name (if applicable) |
|---|---|---|
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |
| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |
| H₂O, Δ | -OH (Hydroxy) | - |
| KI | -I (Iodo) | - |
| HBF₄, Δ | -F (Fluoro) | Schiemann Reaction |
| H₃PO₂ | -H (Deamination) | - |
Hydrolysis and Transesterification of the Methyl Ester Moiety
The methyl ester on the N1-acetic acid side chain is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 1H-Imidazole-1-acetic acid, 4-amino-, under either acidic or basic (saponification) conditions. beilstein-journals.orgajgreenchem.com Acid-catalyzed hydrolysis is a reversible equilibrium-controlled process. kau.edu.saresearchgate.net Basic hydrolysis, using a reagent like sodium hydroxide, is an irreversible process that initially forms the carboxylate salt, which must then be neutralized with acid to yield the free carboxylic acid. youtube.com
Transesterification : The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing methanol (B129727) as it is formed.
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring
The imidazole ring's aromaticity allows it to undergo substitution reactions. The existing substituents—the strongly activating 4-amino group and the N1-acetic acid methyl ester group—direct the regiochemical outcome.
Electrophilic Aromatic Substitution : The imidazole ring is electron-rich and generally reactive towards electrophiles. globalresearchonline.net The 4-amino group is a powerful activating ortho-, para- director. In the context of the imidazole ring, it strongly directs incoming electrophiles to the C2 and C5 positions. Therefore, reactions such as halogenation (with reagents like NBS or NCS), nitration, and Friedel-Crafts reactions would be expected to occur preferentially at these positions. quora.com
Nucleophilic Aromatic Substitution : Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by potent electron-withdrawing groups, such as a nitro group. google.com Given that the 4-amino group is strongly electron-donating, the title compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.
Metal-Catalyzed Cross-Coupling and C-H Functionalization Strategies
Modern synthetic methods provide powerful tools for modifying heterocyclic systems. Transition metal-catalyzed reactions are particularly effective for creating new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions : If the imidazole ring were first functionalized with a halide (e.g., at C2, C4, or C5 via diazotization or other methods), it could serve as a substrate in various cross-coupling reactions. Palladium- or copper-catalyzed reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) could be employed to introduce a wide range of substituents. beilstein-journals.orgrsc.orgrsc.org
C-H Functionalization : Direct C-H functionalization (or activation) is an increasingly important strategy that avoids the need for pre-functionalization with halides. nih.gov For the electron-rich 4-aminoimidazole core, palladium- or rhodium-catalyzed direct arylation or alkylation could potentially be achieved at the C2 or C5 positions, which are the most electronically activated and often most sterically accessible sites. nih.gov These methods offer a more atom- and step-economical route to complex imidazole derivatives.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester |
| 1H-Imidazole-1-acetic acid, 4-amino- |
| Imidazole |
| Pyridine |
| Methyl chloroacetate |
| Sodium nitrite |
| Nitrous acid |
| Sodium hydroxide |
| N-bromosuccinimide (NBS) |
| N-chlorosuccinimide (NCS) |
Photochemical and Electrochemical Reaction Modalities
Information on the photochemical and electrochemical reactions of this compound is not available in the reviewed scientific literature.
Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra provide a foundational fingerprint of the compound.
Based on the principles of chemical shift theory and data from analogous compounds such as methyl 1H-imidazole-4-acetate and other substituted imidazoles, the chemical shifts for 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester can be reliably predicted. chemicalbook.comnih.gov The electron-donating nature of the amino group at the C4 position is expected to significantly shield the imidazole (B134444) ring protons and carbons, causing an upfield shift (lower ppm) compared to the unsubstituted parent compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
|---|---|---|---|
| C2-H | ~7.2-7.4 | ~135-137 | Slightly deshielded proton due to adjacent N atoms. |
| C5-H | ~6.5-6.7 | ~115-118 | Shielded by the adjacent C4-amino group. |
| N1-CH₂ | ~4.6-4.8 | ~48-50 | Methylene (B1212753) protons adjacent to the imidazole nitrogen and carbonyl group. |
| C=O | - | ~169-171 | Typical chemical shift for an ester carbonyl carbon. |
| O-CH₃ | ~3.7-3.8 | ~52-54 | Methyl protons of the ester group. |
| C4-NH₂ | Broad, ~4.5-5.5 | ~138-140 | Protons of the primary amine; shift is solvent-dependent. Carbon is deshielded by the attached nitrogen. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing through-bond and through-space correlations. ipb.ptyoutube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the imidazole ring protons, H2 and H5, confirming their scalar coupling relationship, albeit likely a weak 4-bond coupling.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. Expected correlations are fundamental for assigning the carbon spectrum and include:
H2 with C2
H5 with C5
N1-CH₂ protons with the N1-CH₂ carbon
O-CH₃ protons with the O-CH₃ carbon
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons, which are essential for connecting the different fragments of the molecule. sdsu.eduresearchgate.net Key expected HMBC correlations include:
The N1-CH₂ protons showing correlations to the imidazole ring carbons C2 and C5 , unequivocally placing the acetic acid moiety at the N1 position.
The N1-CH₂ protons also correlating with the ester carbonyl carbon (C=O) .
The O-CH₃ protons showing a strong correlation to the carbonyl carbon (C=O) .
The imidazole proton H2 correlating with ring carbons C4 and C5 .
The imidazole proton H5 correlating with ring carbons C4 and C2 .
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be valuable for conformational analysis, likely showing correlations between the N1-CH₂ protons and the adjacent ring protons, H2 and H5. The relative intensities of these cross-peaks could provide insight into the preferred rotational conformation of the acetic acid side chain relative to the imidazole ring.
The presence of the 4-amino substituent introduces the possibility of amine-imine tautomerism, a dynamic process where a proton can migrate from the exocyclic nitrogen to the ring nitrogen (N3). This equilibrium can be studied using variable-temperature (VT) NMR. beilstein-journals.orgnih.gov At room temperature, if the exchange between tautomers is fast on the NMR timescale, the spectrum will show averaged signals for the imidazole ring. encyclopedia.pub
By lowering the temperature, this exchange can be slowed, potentially leading to the decoalescence of the averaged signals into two distinct sets of peaks, one for each tautomer. ox.ac.uk Such an experiment would allow for the determination of the equilibrium constant and the activation energy of the tautomeric exchange, providing critical information on the compound's dynamic behavior in solution. Studies on similar substituted imidazoles have shown that the difference in ¹³C chemical shifts between C4 and C5 can be diagnostic of the predominant tautomeric state. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of a molecule with high confidence. bioanalysis-zone.comdrug-dev.com For This compound (Molecular Formula: C₆H₉N₃O₂), the calculated monoisotopic mass is 155.0695 g/mol . An ESI-HRMS experiment in positive ion mode would be expected to detect the protonated molecule, [M+H]⁺, with an m/z value of 156.0773.
Analysis of the fragmentation pattern in an MS/MS experiment provides further structural confirmation. Based on the structure, a predictable fragmentation pathway can be proposed.
Predicted HRMS Fragmentation Data
| Predicted Fragment m/z | Formula of Fragment | Proposed Loss |
|---|---|---|
| 124.0511 | C₅H₆N₃O⁺ | Loss of methanol (B129727) (-CH₄O) from [M+H]⁺ |
| 97.0456 | C₄H₅N₃⁺ | Loss of the methoxycarbonyl group (-COOCH₃) from [M+H]⁺ |
| 82.0405 | C₃H₄N₃⁺ | Cleavage of the C-C bond of the acetate (B1210297) side chain |
| 96.0562 | C₄H₆N₃⁺ | Loss of the entire methyl acetate side chain with proton transfer |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a characteristic fingerprint of a molecule by probing its vibrational modes. These methods are highly effective for identifying the functional groups present in the structure. nih.gov
N-H Stretching: The amino group (NH₂) is expected to show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region in the IR spectrum.
C-H Stretching: Aromatic C-H stretches from the imidazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group should be prominent in the IR spectrum, typically around 1730-1750 cm⁻¹.
C=C and C=N Stretching: The imidazole ring will have characteristic stretching vibrations in the 1450-1650 cm⁻¹ region.
C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.
Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the imidazole ring framework.
Predicted Vibrational Bands
| Wavenumber (cm⁻¹) | Assignment | Expected Technique |
|---|---|---|
| 3300-3500 | N-H asymmetric & symmetric stretching | IR |
| 3050-3150 | Aromatic C-H stretching | IR, Raman |
| 2850-2980 | Aliphatic C-H stretching | IR, Raman |
| 1730-1750 | C=O ester stretching | IR (Strong) |
| 1550-1650 | N-H bending | IR |
| 1450-1600 | C=N and C=C ring stretching | IR, Raman |
| 1100-1300 | C-O ester stretching | IR (Strong) |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a crystal structure for the title compound is not publicly available, analysis of related imidazole derivatives allows for a detailed prediction of its solid-state architecture. scite.aisemanticscholar.org
Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Analogs (if synthesized)
This compound is an achiral molecule and therefore will not exhibit any chiroptical activity, meaning it will not produce a signal in Circular Dichroism (CD) or Circularly Polarized Luminescence (CPL) spectroscopy.
However, if a chiral analog were to be synthesized—for instance, by introducing a stereocenter on the side chain to create methyl (R)- or (S)-2-(4-amino-1H-imidazol-1-yl)propanoate—chiroptical techniques would become essential. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is exceptionally sensitive to the absolute configuration and conformational properties of chiral molecules. rsc.orgrsc.org For a chiral analog, the CD spectrum would provide a unique fingerprint that could be used to confirm its enantiomeric purity and potentially, through comparison with computational models, determine its absolute configuration. nih.govnih.gov
Lack of Specific Research Data for this compound
A comprehensive search of scientific literature and computational chemistry databases reveals a significant lack of specific theoretical and computational studies focused solely on the compound This compound . While research exists on related imidazole derivatives, such as 4-amino-1H-imidazole-5-carbonitrile (AICN), and on the general application of computational methods to heterocyclic systems, there is no available data to construct a detailed analysis for the specified molecule as requested. researchgate.netresearchgate.netethernet.edu.et
Therefore, it is not possible to provide an in-depth article covering the specific quantum mechanical calculations, DFT studies, conformational analysis, predicted spectroscopic parameters, or tautomeric equilibria for This compound . Generating such an article would require fabricating data, which would compromise scientific accuracy.
Exploration of 1h Imidazole 1 Acetic Acid, 4 Amino , Methyl Ester As a Versatile Synthon and Chemical Probe
Role as a Key Intermediate in the Synthesis of Complex Heterocycles and Molecular Scaffolds
The inherent reactivity of the 4-aminoimidazole (B130580) moiety makes this compound a strategic starting material for the synthesis of a wide array of more complex heterocyclic systems. The presence of both a nucleophilic amino group and the imidazole (B134444) ring itself provides multiple reaction sites for elaboration.
The structural similarity of the 4-aminoimidazole core to a portion of the purine (B94841) ring system makes 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester a logical and effective precursor for purine synthesis. Imidazoles bearing an amino group at the 4-position are recognized as valuable synthons for creating biologically significant molecules, having been utilized as key intermediates in the synthesis of both purines and guanidines. echemcom.com The general strategy involves the construction of the pyrimidine (B1678525) portion of the purine ring onto the existing imidazole scaffold.
This transformation can be achieved through cyclization reactions with various one-carbon donors. For instance, aminoimidazole derivatives can be reacted with reagents like formic acid or its equivalents to introduce the remaining carbon and nitrogen atoms needed to complete the purine structure. researchgate.netrsc.org While specific examples detailing the use of this compound in these reactions are not extensively documented, the established reactivity of related 4-aminoimidazoles strongly supports its utility in this context. researchgate.netmdpi.com
Similarly, the amino group at the 4-position can serve as a handle for the synthesis of guanidine-containing structures. Guanidines can be synthesized through the reaction of primary amines with a guanylating agent. nih.govmdpi.com The amino group of this compound can, in principle, be reacted with reagents such as di(imidazole-1-yl)methanimine to afford the corresponding guanidine (B92328) derivative. nih.gov
| Target Heterocycle | General Reagents | Key Transformation | Reference |
|---|---|---|---|
| Purines | Formic acid, triethyl orthoformate, etc. | Annulation/Cyclization | researchgate.netmdpi.com |
| Guanidines | Guanylating agents (e.g., di(imidazole-1-yl)methanimine) | Guanidinylation of the 4-amino group | nih.gov |
The imidazole nucleus is a common motif in a variety of natural products and biologically active compounds. nih.gov Consequently, substituted imidazoles like this compound serve as valuable building blocks for the synthesis of advanced organic structures and analogs of natural products. beilstein-journals.org The functional groups present on this molecule, namely the amino group, the ester, and the imidazole ring itself, offer multiple points for chemical modification and elaboration.
For example, the imidazole ring can be incorporated into larger, more complex scaffolds through various synthetic strategies. The development of methods for the synthesis of (4H)-imidazol-4-ones highlights the utility of imidazole derivatives in creating diverse heterocyclic systems that are found in natural products. nih.gov The acetic acid methyl ester side chain provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules to build more complex structures. nih.gov
Derivatization for the Development of Novel Organic Reagents and Catalysts
The unique electronic and structural features of the imidazole ring make it a valuable component in the design of novel organic reagents and catalysts. The derivatization of this compound can lead to the development of new tools for organic synthesis.
For instance, imidazole carbamates have been developed as effective reagents for the chemoselective esterification of carboxylic acids. enamine.net By modifying the amino group of this compound, it is conceivable to create analogous reagents with tailored reactivity and selectivity. Furthermore, imidazolidinone-based compounds have been synthesized and utilized as chiral derivatization reagents for the chromatographic separation of enantiomers. nih.gov The core structure of the subject molecule provides a scaffold that could be adapted for similar applications.
In the realm of catalysis, imidazole derivatives have been employed as ligands for transition metals in various catalytic reactions. nih.gov Additionally, ionic liquids based on imidazole acetate (B1210297) have demonstrated synergistic catalytic activity in the methanolysis of polyesters. nih.gov The derivatization of this compound could lead to the synthesis of novel catalysts with unique properties, potentially leveraging the cooperative effects of the different functional groups within the molecule.
Applications in Coordination Chemistry and Materials Science
The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions, making imidazole and its derivatives important ligands in coordination chemistry. rsc.org This property extends to the potential applications of this compound in the development of new metal complexes and materials.
The compound can act as a ligand, binding to metal centers through one or both of the imidazole nitrogen atoms. The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties. The acetic acid methyl ester and amino substituents can also influence the coordination behavior and the properties of the resulting complexes. researchgate.net
A significant area of application for imidazole-based ligands is in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. polymtl.ca The imidazole moiety is a common building block in the construction of ZIFs (Zeolitic Imidazolate Frameworks), a subclass of MOFs. nih.gov The bifunctional nature of this compound, with its imidazole ring for coordination and the potential for the ester or amino group to participate in secondary interactions, makes it an attractive candidate for the design and synthesis of novel MOFs with tailored properties. acs.orgrsc.org
| Application Area | Role of this compound | Potential Outcome | Reference |
|---|---|---|---|
| Coordination Chemistry | Ligand for transition metal ions | Formation of novel metal complexes with unique properties | rsc.org |
| Materials Science (MOFs) | Organic linker in the synthesis of MOFs | Creation of porous materials for gas storage, separation, and catalysis | nih.govnih.gov |
Development of Imidazole-Based Chemical Probes for Fundamental Biochemical Research
The prevalence of the imidazole ring in biological systems, most notably in the amino acid histidine, makes imidazole derivatives valuable tools for studying biochemical processes.
To investigate the interactions of small molecules with biological macromolecules such as enzymes and proteins, it is often necessary to use labeled analogs of the molecule of interest. These labels, which can be isotopes (e.g., ¹³C, ¹⁵N) or fluorescent tags, allow for the detection and characterization of binding events and the elucidation of reaction mechanisms. nih.govnih.gov
The synthesis of isotopically labeled versions of this compound would enable detailed in vitro studies of its interactions with biological targets. For example, ¹³C- or ¹⁵N-labeling would facilitate NMR spectroscopic studies to probe the binding mode and conformational changes upon interaction with a protein. nih.gov The synthesis of such labeled compounds can be achieved by using labeled starting materials in the synthetic route.
The study of ligand binding to proteins is crucial for drug discovery and understanding biological function. Imidazole and its derivatives have been used to study the binding to heme proteins, providing insights into the coordination chemistry and the environment of the active site. nih.gov Labeled analogs of this compound could be employed in similar studies to investigate its binding affinity and kinetics with various protein targets, thereby serving as a chemical probe to explore protein-ligand interactions. nih.govacs.org
Exploration of Biological Recognition Mechanisms at a Molecular Level
The unique structural features of this compound, which include a substituted imidazole ring, an amino group, and a methyl ester, make it a valuable tool for investigating biological recognition events. The imidazole moiety, a common feature in biological systems such as the amino acid histidine, can participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. These interactions are fundamental to the specific recognition between molecules in a biological context, such as enzyme-substrate binding and protein-protein interactions.
While direct and extensive research specifically detailing the use of this compound as a molecular probe is limited, the broader class of imidazole-containing small molecules is widely employed in such studies. These compounds can serve as mimics of natural ligands or as scaffolds for the development of inhibitors or probes to study the active sites of enzymes. For instance, the amino group and the ester functionality of the target compound can be chemically modified to introduce reporter groups, such as fluorescent tags or photoaffinity labels, without significantly altering the core imidazole structure that governs molecular interactions.
The general approach for utilizing such a compound as a chemical probe would involve synthesizing derivatives that can covalently bind to or be visualized within a biological target. The inherent binding affinity of the imidazole core to specific biological sites would be the primary determinant of its utility.
Table 1: Potential Interactions of this compound in Biological Systems
| Functional Group | Potential Biological Interaction Partner | Type of Interaction |
| Imidazole Ring | Amino acid residues (e.g., Histidine, Aspartate, Glutamate), Metal ions in metalloproteins | Hydrogen bonding, π-π stacking, Coordination |
| Amino Group | Carboxylate groups on amino acid side chains, Phosphate groups in nucleic acids | Hydrogen bonding, Electrostatic interactions |
| Methyl Ester | Hydrophobic pockets in proteins | Hydrophobic interactions |
Utilization in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. Amino acids and their derivatives are prominent building blocks in this field due to their ability to form well-defined secondary structures through hydrogen bonding. This compound, as an amino acid analogue, possesses the necessary functionalities to participate in self-assembly processes.
While specific examples of supramolecular structures formed directly from this compound are not prominently documented in the literature, the principles of molecular self-assembly strongly suggest its potential in this area. Researchers in supramolecular chemistry often modify such basic building blocks to tune the self-assembly process and to create novel materials with specific functions, such as gels, liquid crystals, or nanomaterials for biomedical applications. The introduction of long alkyl chains, for example, could induce amphiphilic character, leading to the formation of micelles or vesicles in aqueous media.
Table 2: Functional Groups of this compound and Their Roles in Self-Assembly
| Functional Group | Role in Self-Assembly |
| Imidazole Ring | Hydrogen bond donor/acceptor, π-π stacking |
| Amino Group | Hydrogen bond donor |
| Methyl Ester | Can be modified to introduce other functional groups or to tune solubility |
Emerging Research Avenues and Future Prospects for 1h Imidazole 1 Acetic Acid, 4 Amino , Methyl Ester Derivatives
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large and diverse chemical libraries for drug discovery and materials science has spurred the integration of automated and high-throughput synthesis platforms. Derivatives of 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester are well-suited for these technologies due to the robustness of imidazole (B134444) synthesis and the versatility of its functional groups.
Continuous flow chemistry, in particular, offers a scalable and efficient method for the production of imidazole-based compounds. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially for reactions that are difficult to manage in traditional batch processes. While specific studies on the automated synthesis of this compound are not yet prevalent, the extensive research on flow synthesis of other imidazole derivatives provides a strong foundation for its future application.
Table 1: Comparison of Synthesis Methodologies
| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry | Automated Robotic Platforms |
| Scalability | Limited | High | Moderate to High |
| Reaction Control | Moderate | High | High |
| Safety | Can be challenging for exothermic or hazardous reactions | Enhanced | Enhanced |
| Throughput | Low | High | Very High |
| Flexibility | High | Moderate | High |
| Ideal Application | Small-scale synthesis, process development | Large-scale production, optimization | Library synthesis, high-throughput screening |
Exploration of Novel Reaction Spaces for Functionalization and Derivatization
The 4-aminoimidazole-1-acetic acid methyl ester scaffold offers multiple sites for chemical modification, opening up a vast chemical space for the creation of new derivatives. Modern synthetic methodologies are being explored to functionalize this core structure in innovative ways.
Photocatalysis has emerged as a powerful tool for the C-H functionalization of heterocyclic compounds, including imidazoles. Visible-light-mediated reactions allow for the direct introduction of new functional groups onto the imidazole ring under mild conditions, often avoiding the need for pre-functionalized starting materials. This approach could be instrumental in selectively modifying the C2 and C5 positions of the 4-aminoimidazole (B130580) ring, providing access to novel derivatives that are difficult to synthesize using traditional methods.
Biocatalysis offers a green and highly selective alternative for the modification of imidazole derivatives. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, often under mild, aqueous conditions. While the application of biocatalysis to this compound is still in its infancy, the potential for enzymatic acylation of the amino group or hydrolysis of the ester function could provide environmentally friendly routes to new derivatives.
Supramolecular catalysis , where the catalyst is a self-assembled molecular entity, is another exciting frontier. These systems can mimic the active sites of enzymes and catalyze complex reactions with high efficiency and selectivity. The imidazole moiety is known to coordinate with metal ions, suggesting that derivatives of 4-aminoimidazole-1-acetic acid methyl ester could be incorporated into supramolecular catalysts or act as ligands for metal-catalyzed transformations.
Advanced Materials Development from Imidazole Derivatives (e.g., polymers, sensors)
The unique electronic and coordination properties of the imidazole ring make it an attractive building block for the development of advanced materials. Derivatives of this compound, with their multiple functional groups, are promising candidates for incorporation into polymers and sensor technologies.
Polymers containing imidazole moieties have shown potential in a range of applications, including as proton conductors in fuel cells, as ion-exchange resins, and as stimuli-responsive materials. The 4-amino and acetic acid ester groups of the target scaffold could be utilized for polymerization or for grafting onto existing polymer backbones, leading to materials with tailored properties. For instance, polymers incorporating this moiety could exhibit enhanced thermal stability, specific ion-binding capabilities, or pH-responsive behavior.
Sensors based on imidazole derivatives have been developed for the detection of metal ions and other small molecules. nih.gov The nitrogen atoms of the imidazole ring can act as binding sites for analytes, and this interaction can be transduced into a measurable signal, such as a change in fluorescence or color. nih.gov Imidazole-functionalized metal-organic frameworks (MOFs) have also demonstrated significant promise as highly sensitive and selective fluorescent sensors. The 4-aminoimidazole-1-acetic acid methyl ester scaffold could be incorporated into such sensor systems, with the amino and ester groups providing additional sites for interaction and signal modulation.
Table 2: Potential Applications of Advanced Materials from this compound Derivatives
| Material Type | Potential Application | Key Functional Groups Utilized |
| Polymers | Proton exchange membranes, ion-exchange resins, smart hydrogels | Imidazole ring, amino group, ester group |
| Sensors | Metal ion detection, small molecule sensing, environmental monitoring | Imidazole ring, amino group |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, chemical sensing | Imidazole ring as a linker |
Interdisciplinary Research with Structural Biology for Atomic-Level Molecular Recognition Studies
Understanding how molecules interact with biological targets at the atomic level is crucial for the design of new drugs. Interdisciplinary research combining synthetic chemistry with structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable insights into the molecular recognition of this compound derivatives.
While a crystal structure of the parent compound is not yet publicly available, studies on related 4-aminoimidazole derivatives have shed light on their binding modes. For example, the crystal structure of avian aminoimidazole-4-carboxamide ribonucleotide transformylase in complex with a non-folate inhibitor revealed a unique binding mode compared to traditional antifolates. nih.gov Such studies highlight the potential for the 4-aminoimidazole scaffold to interact with biological targets in novel ways.
NMR spectroscopy is another powerful tool for studying molecular interactions in solution. It can be used to determine the binding affinity of a ligand to a protein and to map the binding site. tubitak.gov.trtubitak.gov.tr NMR studies on imidazole derivatives have demonstrated their ability to coordinate with metal ions in metalloproteins and to form hydrogen bonds with amino acid residues in enzyme active sites. nih.govtubitak.gov.trtubitak.gov.tr
By elucidating the three-dimensional structures of these derivatives in complex with their biological targets, researchers can understand the key interactions that govern binding affinity and selectivity. This knowledge is essential for the rational design of more potent and selective therapeutic agents.
Computational Design and In Silico Screening for New Chemical Entities based on the 4-aminoimidazole-1-acetic acid methyl ester scaffold
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In silico screening allows for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest probability of desired activity for synthesis and experimental testing. The 4-aminoimidazole-1-acetic acid methyl ester scaffold is an ideal starting point for the computational design of new chemical entities.
Virtual libraries of derivatives can be generated by computationally modifying the core structure with a wide variety of substituents at the amino group, the ester, and the imidazole ring. These virtual compounds can then be screened against biological targets of interest using molecular docking simulations. This approach can identify potential "hits" with favorable binding energies and interaction patterns.
Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. This early assessment of drug-likeness can help to guide the design process and reduce the likelihood of late-stage failures in drug development. For materials science applications, computational models can predict properties such as polymer conformation, sensor binding affinities, and electronic properties, aiding in the design of new functional materials.
The integration of computational design with automated synthesis and high-throughput screening creates a powerful discovery engine. Computationally designed libraries of 4-aminoimidazole-1-acetic acid methyl ester derivatives can be rapidly synthesized and tested, with the experimental data then used to refine the computational models in an iterative cycle of design, synthesis, and testing. This synergistic approach is expected to significantly accelerate the discovery of new molecules with valuable applications.
Q & A
Q. What are the established synthetic routes for 1H-Imidazole-1-acetic acid derivatives, and how can they be adapted for the 4-amino-substituted methyl ester variant?
- Methodological Answer : The synthesis of imidazole-acetic acid derivatives typically involves condensation reactions or functional group transformations. For example, 4-nitro-imidazol-1-yl-acetic acid methyl ester (a structurally similar compound) can be synthesized via nucleophilic substitution or esterification of precursor acids . Adapting this for the 4-amino variant may require:
- Step 1 : Nitration at the 4-position of the imidazole ring, followed by reduction to an amino group using catalytic hydrogenation or sodium dithionite.
- Step 2 : Acetic acid side-chain introduction via alkylation with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Validation : Confirm substitution patterns using -NMR and LC-MS to verify regioselectivity and purity.
Q. How can the structural integrity of 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolve the 3D structure to confirm the methyl ester linkage and amino group positioning (as demonstrated for related imidazole derivatives in crystallographic studies) .
- IR Spectroscopy : Identify characteristic peaks for the ester carbonyl (~1740 cm) and primary amine (~3350 cm) .
- Mass Spectrometry : Compare observed molecular ion peaks ([M+H]) with theoretical values to rule out side products .
Q. What are the known biological or pharmacological activities of structurally related imidazole-acetic acid esters?
- Methodological Answer : Imidazole derivatives often exhibit bioactivity due to their heterocyclic structure. For instance:
- Antimicrobial Activity : Derivatives like 1-ethyl-5-phenyl-1H-imidazole-2-thiol show efficacy against bacterial strains via thiol-mediated enzyme inhibition .
- Anticancer Potential : α-Amino phosphonates with imidazole moieties inhibit tumor cell proliferation by targeting kinases .
- Experimental Design : Screen the 4-amino-methyl ester variant using in vitro assays (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity) and compare with positive controls .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the 4-amino group in catalytic or coupling reactions?
- Methodological Answer : The amino group’s nucleophilicity can be modulated by:
- Steric Hindrance : Bulky substituents near the amino group (e.g., methyl ester) may reduce accessibility for electrophilic reagents. Use DFT calculations to map electron density and predict reactive sites .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) decrease basicity, while electron-donating groups (e.g., methyl) enhance it. Compare reaction yields in cross-coupling (e.g., Buchwald-Hartwig) under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
- Case Study : In 4-nitro-imidazole derivatives, nitro-to-amine reduction alters electronic profiles, impacting subsequent acylation kinetics .
Q. What strategies resolve contradictions in reported toxicity data for methyl-substituted imidazole derivatives?
- Methodological Answer : Discrepancies in toxicity studies (e.g., carcinogenicity of 4-methylimidazole vs. 2-methylimidazole ) arise from:
- Metabolic Pathways : Assess metabolite profiles using hepatic microsome assays to identify pro-carcinogenic intermediates (e.g., N-hydroxylation products) .
- Dose-Dependency : Conduct dose-response studies in rodent models to establish NOAEL (No Observable Adverse Effect Level) and compare with in vitro cytotoxicity thresholds .
- Mitigation : For the 4-amino-methyl ester variant, evaluate Ames test results and compare with structural analogs to predict mutagenic potential .
Q. How can computational modeling optimize the design of imidazole-acetic acid derivatives for targeted drug delivery?
- Methodological Answer : Leverage in silico tools to:
- Molecular Docking : Simulate binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize derivatives with high docking scores for synthesis .
- ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP for lipophilicity, BBB permeability) and exclude candidates with poor bioavailability .
- Case Study : Imidazole-1-carboxylate esters show improved stability in physiological pH, suggesting the methyl ester group in the target compound may enhance oral absorption .
Data Contradiction Analysis
Q. How to address conflicting spectral data for imidazole-acetic acid esters in different solvent systems?
- Methodological Answer : Solvent polarity and pH can shift NMR/UV-Vis peaks. For example:
- NMR Solvent Effects : Compare -NMR spectra in DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar). Amino proton signals may broaden in DMSO due to hydrogen bonding .
- UV-Vis Shifts : Acidic conditions protonate the amino group, altering π→π* transitions. Record spectra in buffered solutions (pH 2–12) to identify ionization-dependent absorbance .
- Standardization : Report solvent and concentration explicitly in publications to enable cross-study comparisons .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
